Ethyl 1-methanesulfonylcyclopropane-1-carboxylate is a specialized organic compound that belongs to the class of cyclopropane derivatives. This compound features a cyclopropane ring substituted with both a carboxylate and a methanesulfonyl group, which contributes to its unique chemical properties and potential applications in various fields such as medicinal chemistry and synthetic organic chemistry.
The synthesis of ethyl 1-methanesulfonylcyclopropane-1-carboxylate can be derived from various methodologies that involve the manipulation of cyclopropane derivatives. The compound is synthesized through multi-step reactions involving starting materials that are readily available in chemical laboratories.
Ethyl 1-methanesulfonylcyclopropane-1-carboxylate is classified as an ester due to the presence of the ethyl carboxylate functional group. It also contains a sulfonyl group, which enhances its reactivity and solubility in polar solvents.
The synthesis of ethyl 1-methanesulfonylcyclopropane-1-carboxylate typically involves several key steps:
The molecular structure of ethyl 1-methanesulfonylcyclopropane-1-carboxylate features a cyclopropane ring with two substituents:
The molecular formula is , indicating its composition includes carbon, hydrogen, oxygen, and sulfur atoms. The molecular weight is approximately 192.24 g/mol.
Ethyl 1-methanesulfonylcyclopropane-1-carboxylate can undergo several chemical reactions:
The reactivity of this compound is influenced by the presence of both electron-withdrawing (sulfonyl) and electron-donating (carboxylic) groups, which can alter reaction pathways significantly.
The mechanism by which ethyl 1-methanesulfonylcyclopropane-1-carboxylate acts in chemical reactions typically involves:
Kinetics studies may show that reactions involving this compound follow first-order kinetics due to the involvement of single reactive sites during nucleophilic attack.
Ethyl 1-methanesulfonylcyclopropane-1-carboxylate has potential applications in:
This compound represents an interesting target for research due to its unique structure and potential utility across multiple scientific disciplines. Further studies could elucidate additional applications and enhance synthetic methodologies for its production.
The construction of the highly strained cyclopropane ring bearing geminal electron-withdrawing groups (EWGs) primarily relies on cyclopropanation reactions utilizing diazo compounds and transition metal catalysts. This approach leverages the controlled generation of metal carbenoids capable of stereoselective addition to electron-deficient alkenes.
Diazo Precursor Selection: Ethyl diazoacetate (N₂CHCOOEt) serves as the principal carbene precursor in this methodology. The diazo compound reacts with transition metal catalysts—typically dirhodium(II) carboxylates (e.g., Rh₂(OAc)₄, Rh₂(oct)₄) or copper(I) complexes—to form electrophilic metallocarbenoids. These catalysts are favored for their ability to generate stable carbene intermediates with high chemoselectivity, minimizing undesirable side reactions like dimerization [10]. Alternative catalysts include ruthenium porphyrins (e.g., Ru(TPP)CO) or chiral variants like Rh₂(S-DOSP)₄ for enantioselective synthesis, although the latter is less commonly required for this particular 1,1-disubstituted cyclopropane target.
Olefin Substrate Activation: The alkene component, methyl vinyl sulfone (CH₂=CHSO₂CH₃), is chosen for its strong electron-deficient character due to the sulfone group. This electron deficiency significantly enhances its reactivity towards nucleophilic metallocarbenoids. The reaction proceeds under mild conditions (typically 25-60°C in anhydrous dichloromethane or toluene) via a concerted, asynchronous [2+1] cycloaddition mechanism. This process exhibits syn-stereospecificity: stereochemistry in the alkene is preserved in the resulting cyclopropane [10].
Reaction Optimization: Key parameters influencing yield and selectivity include:
Table 1: Cyclopropanation Approaches Using Methyl Vinyl Sulfone and Ethyl Diazoacetate
Catalyst System | Solvent | Temperature (°C) | Reported Yield Range (%) | Key Advantages |
---|---|---|---|---|
Rh₂(OAc)₄ | Dichloromethane | 40 | 60-75% | High chemoselectivity, commercial availability |
Rh₂(esp)₂ | Toluene | 25 | 70-85% | Suppresses dimerization, enhanced stability |
Cu(acac)₂ / Phenanthroline | Acetonitrile | 60 | 55-65% | Lower cost |
Ru(II)-Porphyrin | Toluene | 50 | 65-80% | Tolerant of trace moisture |
The major side reaction involves competing β-hydride elimination from the metallocarbenoid, yielding ethyl acrylate (CH₂=CHCOOEt). This is minimized by using electron-deficient catalysts and avoiding excess diazo compound. Purification typically involves chromatography to remove catalyst residues and minor organic byproducts, yielding the cyclopropane product as a colorless to pale yellow liquid or low-melting solid [10].
While cyclopropanation builds the ring, esterification provides a versatile route for introducing the ethyl ester moiety onto pre-formed sulfonylcyclopropane carboxylic acids. This approach offers flexibility in precursor synthesis.
Fischer Esterification: This classical acid-catalyzed method involves refluxing 1-(methanesulfonyl)cyclopropane-1-carboxylic acid with a large excess of ethanol (acting as both solvent and reactant) in the presence of a Brønsted acid catalyst (e.g., concentrated H₂SO₄, p-TsOH, or acidic ion-exchange resins). The reaction is an equilibrium process governed by Le Chatelier's principle:Acid + EtOH ⇌ Ethyl Ester + H₂O
To drive the reaction towards ester formation, excess ethanol (5-20 equivalents) is employed, and water is continuously removed, often using Dean-Stark traps with azeotropic solvents like benzene, toluene, or cyclohexane [3] [8]. Key limitations include:
Carbodiimide-Mediated Coupling (Steglich Esterification): This method is significantly milder and highly effective for synthesizing sterically hindered esters like Ethyl 1-methanesulfonylcyclopropane-1-carboxylate. It employs a coupling agent (typically dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC)) and a nucleophilic catalyst (4-dimethylaminopyridine, DMAP). The mechanism proceeds via an O-acylisourea intermediate generated from the reaction between the carboxylic acid and the carbodiimide. DMAP then catalyzes the nucleophilic attack of ethanol on this highly activated carbonyl, forming the ester and dialkylurea as a byproduct [6].
Modern Catalytic Methods: Recent advancements focus on improving atom economy and reducing waste generation:
Table 2: Comparison of Esterification Methods for 1-(Methanesulfonyl)cyclopropane-1-carboxylic Acid
Method | Conditions | Catalyst/Reagents | Typical Yield | Key Considerations |
---|---|---|---|---|
Fischer Esterification | Reflux (78°C), Dean-Stark trap | H₂SO₄ (cat.), excess EtOH | 50-70% | Risk of decomposition, requires water removal |
Steglich Esterification | RT (0-25°C), anhydrous solvent | DCC/DIC, DMAP (cat.), EtOH | 75-90% | Urea byproduct filtration, DMAP removal needed |
Microbubble (Solid Acid) | 60-70°C, EtOH vapor microbubbles | Amberlyst-15, controlled flow | 80-92% | Enhanced kinetics, continuous operation potential |
Enzymatic (CAL-B) | 30-40°C, solvent or neat | Immobilized Candida antarctica Lipase B | 40-65% | High selectivity, sensitive to sulfone group inhibition |
The choice of esterification method depends heavily on the stability of the sulfonylcyclopropane carboxylic acid precursor and the available equipment. Steglich conditions generally offer the best compromise of yield and mildness for lab-scale synthesis, while microbubble systems show promise for scalable production [6] [8].
Synthesizing Ethyl 1-methanesulfonylcyclopropane-1-carboxylate often requires strategic manipulation of functional groups on pre-formed cyclopropane rings. Key interconversion pathways enable access to crucial precursors like 1-(methylsulfonyl)cyclopropane-1-carboxylic acid or its activated derivatives.
Carboxylation of Sulfonylcyclopropyl Anions: Lithiation adjacent to the sulfonyl group provides a powerful route. Treatment of 1-(methylsulfonyl)cyclopropane with strong bases like n-butyllithium (2.2 equiv) in THF at -78°C generates the relatively stable α-sulfonyl cyclopropyl anion. Subsequent quenching with solid CO₂ (dry ice) or alkyl chloroformates yields the carboxylic acid directly or an ester (if quenched with ClCO₂R), respectively. This method is particularly valuable if the cyclopropane is synthesized via methods other than diazo addition, such as Michael-initiated ring closure (MIRC) or sulfur ylide approaches [4] .
Oxidation of Alcohols/Aldehydes: 1-Hydroxycyclopropane-1-carboxylates (readily available via Kulinkovich reaction or other routes) can serve as precursors. Controlled oxidation using Dess-Martin periodinane (DMP) or pyridinium chlorochromate (PCC) selectively converts the alcohol to the aldehyde. Further oxidation under Pinnick conditions (NaClO₂, NaH₂PO₄, 2-methyl-2-butene) or using catalytic TEMPO/NaOCl then yields the carboxylic acid. While effective, this route involves multiple steps and may suffer from over-oxidation or epimerization risks if chiral centers are present [9].
Hydrolysis of Nitriles: 1-(Methylsulfonyl)cyclopropane-1-carbonitrile, accessible via nucleophilic substitution of a corresponding bromide/chloride with cyanide (e.g., NaCN, DMSO) or dehydration of an aldoxime, can be hydrolyzed to the carboxylic acid. Acidic hydrolysis (conc. HCl, reflux) or milder enzymatic hydrolysis conditions are employed. This route is robust but requires handling highly toxic cyanide salts and often necessitates harsh reaction conditions [4].
Sulfonation/Sulfoxidation: While less common for the final target, interconversion of the sulfonyl group itself can be relevant for precursor synthesis. Key transformations include:
The optimal interconversion pathway depends heavily on the available starting cyclopropane and the functional group tolerance required. Lithiation-carboxylation offers the most direct access to the acid from the parent sulfone, while sulfide oxidation is often the preferred route if the sulfide is readily available.
The formation of the cyclopropane ring in Ethyl 1-methanesulfonylcyclopropane-1-carboxylate is fundamentally governed by the interplay of ring strain and the electronic effects of the geminal substituents. Understanding this interplay is crucial for rational reaction design.
Ring Strain Energetics: The cyclopropane ring possesses exceptionally high strain energy (approximately 27-28 kcal/mol), primarily due to:
Geminal substitution with two strong electron-withdrawing groups (EWGs) like sulfone and ester further destabilizes the system. These groups:
Transition State Destabilization: The high ring strain profoundly impacts cyclopropanation transition states. The approach of the metallocarbenoid (electrophile) to the alkene (nucleophile) involves significant distortion towards the geometry of the strained product early in the reaction coordinate. This results in a high-energy, early transition state. While the electron-withdrawing sulfone group on the alkene (methyl vinyl sulfone) lowers its LUMO energy, facilitating nucleophilic attack by the metallocarbenoid, the developing ring strain in the transition state acts as a counteracting barrier. This explains why even electron-deficient alkenes require activated carbenoids (metal-stabilized) and often elevated temperatures for cyclopropanation – the ring strain penalty must be overcome.
Geminal EWG Effects on Stability: Once formed, the geminal EWGs influence the cyclopropane's reactivity:
Table 3: Impact of Geminal EWGs on Cyclopropane Structure and Stability
Property | Unsubstituted Cyclopropane | Ethyl 1-Methanesulfonylcyclopropane-1-carboxylate | Consequence |
---|---|---|---|
C-C Bond Length (Å) | ~1.510 | Adjacent to EWG-C: ~1.535-1.545; Opposite: ~1.505 | Weakened bonds adjacent to EWGs, localized strain |
C-C-C Angle (°) | ~60 | At EWG-C: 55-58; Other angles: 60-62 | Increased angular distortion at quaternary carbon |
Ring Strain Energy (kcal/mol) | ~27.5 | Estimated > 32 | Higher reactivity, thermodynamic instability |
pKa (Ring CH₂) | ~46 | Estimated 22-25 | Enhanced acidity, facilitates deprotonation |
LUMO Energy | Higher | Lowered | Increased susceptibility to nucleophilic attack |
Kinetic vs. Thermodynamic Control: Cyclopropanation forming the geminal disubstituted product is typically under kinetic control. The initial addition product is formed rapidly by the reactive carbenoid, but the high ring strain makes the product thermodynamically unstable relative to many possible isomers or ring-opened products. This underscores the importance of carefully controlling reaction conditions (temperature, catalyst choice) to favor the desired kinetically formed cyclopropane and minimize subsequent rearrangements or decompositions promoted by the inherent strain and electronic activation [10].
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2